molecular formula C20H24N6O B2586541 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide CAS No. 1797125-06-4

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide

Número de catálogo B2586541
Número CAS: 1797125-06-4
Peso molecular: 364.453
Clave InChI: NWTUIDCNLJNPQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as JNJ-54861911 and has been shown to have promising effects in various scientific research studies.

Aplicaciones Científicas De Investigación

Anticonvulsant and Antinociceptive Activity

Research on novel piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids has highlighted potential new hybrid anticonvulsants. These compounds, which integrate chemical fragments of known antiepileptic drugs, have shown broad spectra of anticonvulsant activity in preclinical seizure models. Specifically, certain derivatives demonstrated significant anticonvulsant properties, comparable or even superior to clinically relevant antiepileptic drugs, suggesting their potential utility in treating neurological disorders (Kamiński et al., 2016).

Histone Deacetylase Inhibition

The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies the application of such compounds in cancer therapy. MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, has shown efficacy in blocking cancer cell proliferation and inducing apoptosis by modulating gene expression through epigenetic mechanisms. Its oral bioavailability and significant in vivo antitumor activity underline the potential of structurally related compounds in oncology (Nancy Z. Zhou et al., 2008).

PET Imaging of Microglia

The compound [11C]CPPC, which targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, represents another novel application. It offers a noninvasive imaging tool for studying microglial activation in various neuropsychiatric disorders. Such a PET radiotracer facilitates the exploration of neuroinflammatory processes in vivo, providing insights into the pathogenesis of diseases like Alzheimer's and Parkinson's. This approach exemplifies how structural analogs could be used in neuroimaging to advance our understanding of brain disorders and their treatments (Horti et al., 2019).

Pharmacokinetics and Metabolic Studies

The in vitro oxidative metabolism study of a novel antidepressant, highlighting its biotransformation into various metabolites, underscores the importance of such compounds in pharmacokinetic research. Understanding the metabolic pathways of drugs is crucial for predicting their behavior in humans, assessing potential drug-drug interactions, and optimizing therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Propiedades

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-25(2)17-5-3-4-16(12-17)20(27)24-14-15-6-10-26(11-7-15)19-18(13-21)22-8-9-23-19/h3-5,8-9,12,15H,6-7,10-11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUIDCNLJNPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.